![molecular formula C11H12N6O2S B2660951 1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797284-75-3](/img/structure/B2660951.png)
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C11H12N6O2S and its molecular weight is 292.32. The purity is usually 95%.
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Biological Activity
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C₁₁H₁₂N₆O₂S and a molecular weight of 292.32 g/mol, this compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry.
The compound's structure includes a triazole ring and a thiazoloazepine moiety, which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₆O₂S |
Molecular Weight | 292.32 g/mol |
CAS Number | 1797284-75-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes. Preliminary studies indicate that it may target serine/threonine-protein kinase Chk1, which plays a crucial role in the cell cycle and DNA damage response pathways. This interaction could lead to alterations in cell cycle progression and influence DNA repair mechanisms, potentially making it a candidate for cancer therapy .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
Anticancer Potential
The compound's potential as an anticancer agent is supported by its mechanism of action on Chk1. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through the activation of DNA damage response pathways .
Case Studies
A recent study evaluated the effects of various derivatives based on the thiazoloazepine structure on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy as anticancer agents. Compounds exhibiting strong inhibition of Chk1 were correlated with reduced cell viability in tumor cells .
Properties
IUPAC Name |
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-17-5-7(15-16-17)9(18)14-11-13-6-3-2-4-12-10(19)8(6)20-11/h5H,2-4H2,1H3,(H,12,19)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULQLGQYRUFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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